Synthetic Utility: This Compound Is the Explicitly Named Intermediate for Immunoproteasome Inhibitor Synthesis in Patent EP3256120B1
The patent EP3256120B1 explicitly employs 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid (0.503 g scale) as the penultimate intermediate for preparing N-(cyanomethyl)amide-based immunoproteasome inhibitors via general procedure C [1]. In contrast, the 4-methoxyphenyl analog Scaff10-8 is absent from this patent family, and its documented biological activity is confined to AKAP-Lbc–RhoA inhibition (IC50 = 34.1 µM, HTRF assay) [2]. The phenyl substituent, rather than 4-methoxyphenyl, is therefore the required structural feature for accessing the β5i-directed chemical space described in EP3256120B1.
| Evidence Dimension | Role in patented immunoproteasome inhibitor synthesis pathway |
|---|---|
| Target Compound Data | Explicitly named key intermediate; used at 0.503 g scale for N-(cyanomethyl)amide synthesis (General Procedure C) |
| Comparator Or Baseline | Scaff10-8 (CAS 777857-56-4): not cited in EP3256120B1; primary activity is AKAP-Lbc–RhoA interaction inhibition (IC50 = 34.1 µM) |
| Quantified Difference | Target compound: β5i-directed chemical series. Scaff10-8: RhoA-directed, no immunoproteasome activity reported |
| Conditions | Synthetic pathway per EP3256120B1; HTRF assay for Scaff10-8 per Schrade et al. 2018 |
Why This Matters
For laboratories executing the synthetic routes protected by EP3256120B1, substitution with Scaff10-8 yields an off-target compound incapable of producing the claimed immunoproteasome inhibitors.
- [1] EP3256120B1 – Psoralen derivatives as non-peptidic inhibitors of chymotrypsin-like activity of the immunoproteasome. European Patent Office, 2016. See Step 3, preparation from 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid. View Source
- [2] Schrade K, et al. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells. PLoS One. 2018;13(1):e0191423. View Source
